Stereospecific β-Adrenoceptor Subtype Selectivity: (R)-Bunitrolol Shows Relative β2-Selectivity in Ciliary Process Compared with Cardiac β1-Receptors
In direct head‑to‑head assays of rabbit ciliary process (primarily β2‑adrenoceptors) and cardiac tissue (primarily β1‑adrenoceptors), the isomeric activity ratio of (−)-bunitrolol [eutomer] to (+)-bunitrolol [distomer, (R)-enantiomer] was 48 for cardiac receptors but only 3.3 for ciliary process receptors [1]. This demonstrates that (R)-bunitrolol retains substantially higher relative agonist potency at β2‑adrenoceptors compared with its potency at cardiac β1‑adrenoceptors, a selectivity shift not shared by the (S)-enantiomer.
| Evidence Dimension | Isomeric activity ratio [(−)-form / (+)-form] at cardiac (β1) vs. ciliary process (β2) adenylate cyclase-coupled receptors |
|---|---|
| Target Compound Data | Isomeric activity ratio: 3.3 (ciliary process); 48 (heart) |
| Comparator Or Baseline | (S)-Bunitrolol [(−)-form]: ratio = 1 (by definition, as eutomer); racemic bunitrolol would yield an intermediate ratio |
| Quantified Difference | 14.5‑fold lower cardiac selectivity for the (R)-enantiomer relative to the (S)-enantiomer, indicating pronounced β2‑receptor bias |
| Conditions | In vitro adenylate cyclase activation assay in rabbit ciliary process and cardiac membrane preparations |
Why This Matters
For researchers investigating β2‑adrenoceptor‑mediated ocular hypotension or tissue‑specific β‑blockade, (R)-bunitrolol provides a chiral tool with demonstrably lower cardiac β1‑interference compared with the (S)-enantiomer or racemate.
- [1] Nathanson JA. Stereospecificity of beta adrenergic antagonists: R-enantiomers show increased selectivity for beta-2 receptors in ciliary process. J Pharmacol Exp Ther. 1988;245(1):94-101. PMID: 2896241. View Source
